3,5-dimethyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-sulfonamide
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Overview
Description
3,5-dimethyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a sulfonamide group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the cycloaddition reaction of nitrile oxides with alkenes or alkynes. The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the sulfonamide group can produce corresponding amines .
Scientific Research Applications
3,5-dimethyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like suprofen and articaine, which contain thiophene rings, exhibit various pharmacological activities.
Isoxazole derivatives: Compounds with isoxazole rings are commonly found in many commercially available drugs and exhibit significant biological activities.
Uniqueness
The uniqueness of 3,5-dimethyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-sulfonamide lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with diverse biological targets.
Properties
IUPAC Name |
3,5-dimethyl-N-(4-thiophen-2-yloxan-4-yl)-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S2/c1-10-13(11(2)20-15-10)22(17,18)16-14(5-7-19-8-6-14)12-4-3-9-21-12/h3-4,9,16H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUNXPVPHZMJDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2(CCOCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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